4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide
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Overview
Description
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is a complex organic compound with the molecular formula C12H18OS It is characterized by its unique structure, which includes multiple rings and a sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfoxide group, yielding a thioether.
Substitution: Various substituents can be introduced into the naphthalene core through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction results in a thioether .
Scientific Research Applications
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetramine: Another naphthalene derivative with distinct chemical properties.
2-Naphthalenemethanol: A related compound with a different functional group arrangement.
Uniqueness
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is unique due to its combination of a methanothiomethano group and a sulfoxide group, which imparts distinctive chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives and makes it a valuable compound for various research applications .
Properties
CAS No. |
71600-20-9 |
---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
12λ4-thiatricyclo[4.4.3.01,6]tridec-3-ene 12-oxide |
InChI |
InChI=1S/C12H18OS/c13-14-9-11-5-1-2-6-12(11,10-14)8-4-3-7-11/h1-2H,3-10H2 |
InChI Key |
UUQYOBCIFKDXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC=CCC2(C1)CS(=O)C3 |
Origin of Product |
United States |
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